molecular formula C11H14Cl2O2 B8031494 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene

1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8031494
M. Wt: 249.13 g/mol
InChI Key: YCBKICHRWANFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene typically involves the reaction of 1,5-dichloro-2-ethoxybenzene with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group with the propan-2-yloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethoxy and propan-2-yloxy groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-ethoxybenzene: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.

    1,5-Dichloro-3-(propan-2-yloxy)benzene: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activities.

Uniqueness

1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups, which provide it with distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dichloro-2-ethoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c1-4-14-11-9(13)5-8(12)6-10(11)15-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKICHRWANFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.